2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid
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Overview
Description
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid is a chemical compound with the molecular formula C7H10F2O3 It is characterized by the presence of a difluorocyclobutyl ring and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: The difluorocyclobutyl ring can be synthesized through a cyclopropanation reaction involving a suitable precursor and a fluorinating agent.
Introduction of the Methoxyacetic Acid Moiety: The methoxyacetic acid group can be introduced via esterification or acylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction parameters.
Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under suitable conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorocyclobutyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluorocyclobutyl)acetic acid: Shares the difluorocyclobutyl ring but lacks the methoxyacetic acid moiety.
3,3-Difluorocyclobutanol: Contains the difluorocyclobutyl ring with a hydroxyl group instead of the methoxyacetic acid moiety.
Uniqueness
2-(3,3-Difluorocyclobutyl)-2-methoxyacetic acid is unique due to the combination of the difluorocyclobutyl ring and the methoxyacetic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-5(6(10)11)4-2-7(8,9)3-4/h4-5H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFCZUUSZZJDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC(C1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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